1-(4-Chlorobenzhydryl)piperazine
Overview
Description
1-(4-Chlorobenzhydryl)piperazine is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is also known by other names such as N-(p-Chlorobenzhydryl)-piperazine and Norchlorcyclizine . This compound is an inactive metabolite of meclizine and chlorcyclizine and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzhydryl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as an agonist at GABA receptors, it enhances the effect of GABA, leading to increased inhibitory effects within the central nervous system .
Pharmacokinetics
It is known that the compound is solid at room temperature , which could influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of inhibitory effects within the central nervous system due to its action on GABA receptors . This can result in flaccid paralysis . In addition, it has been found to have cytotoxic effects on cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is chemically stable under standard ambient conditions (room temperature) .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzhydryl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, anticancer agents, and antihistamines
Cellular Effects
It has been used in the synthesis of anticancer agents , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism in cancer cells.
Molecular Mechanism
It has been used in the synthesis of Nav1.7 inhibitors , suggesting potential binding interactions with this sodium channel
Preparation Methods
1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The process involves mixing piperazine with 4-chlorobenzhydryl chloride in the presence of a solvent such as toluene and a catalyst like potassium iodide (KI). The mixture is heated to 80°C and maintained at this temperature for a period of 2 hours, followed by refluxing for 12 hours . The reaction mixture is then cooled, and the product is isolated through filtration and washing with solvents like methylene dichloride (MDC) and toluene .
Chemical Reactions Analysis
1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with benzoyl chlorides to form derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions: Reagents such as potassium iodide (KI) and solvents like toluene and methylene dichloride (MDC) are commonly used in its reactions.
Major Products: The major products formed from these reactions include various substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzhydryl)piperazine has several scientific research applications:
Comparison with Similar Compounds
1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds such as:
Meclizine: An antihistamine used to treat motion sickness and vertigo.
Chlorcyclizine: Another antihistamine with similar uses as meclizine.
Hydroxyzine: An antihistamine used to treat anxiety and allergies.
Cetirizine: A widely used antihistamine for allergy relief.
The uniqueness of this compound lies in its role as an inactive metabolite and its use in the synthesis of various pharmaceutical agents and research compounds .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |
Record name | Norchlorcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00891490 | |
Record name | Norchlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-26-4 | |
Record name | Norchlorcyclizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norchlorcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norchlorcyclizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norchlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorobenzhydryl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCHLORCYCLIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for 1-(4-chlorobenzhydryl)piperazine derivatives?
A1: Research indicates that this compound derivatives demonstrate a range of biological activities, including:
- Anti-cancer activity: Studies have shown that these derivatives exhibit significant cell growth inhibitory activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. []
- Anti-bradykinin effects: Derivatives incorporating this compound have shown potential as anti-bradykinin agents, effectively inhibiting bradykinin-induced smooth muscle contraction. []
- Antihistamine activity: Some derivatives demonstrate both antihistamine activity and the ability to inhibit histamine release from mast cells. This suggests potential applications in treating allergic diseases and hypersensitivity reactions. []
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can significantly impact biological activity.
- Substitutions on the benzoyl group: Introducing various substituents on the benzoyl moiety of this compound significantly influences cytotoxicity against different cancer cell lines. []
- Iminodiacetamide derivatives: Linking iminodiacetamide moieties to the this compound core resulted in compounds with varying degrees of antihistamine and histamine release inhibitory activities. []
Q3: What analytical techniques are commonly employed to characterize and study this compound derivatives?
A3: Several analytical techniques are used to characterize and quantify these compounds:
- Spectroscopic methods: Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for structural confirmation. [, ]
- High-performance liquid chromatography (HPLC): HPLC, particularly with chiral stationary phases, is valuable for separating and analyzing enantiomers of this compound derivatives. This is crucial for understanding the relationship between chirality and biological activity. []
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